N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of both oxalamide and fluoro-methylphenyl groups further enhances its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide typically involves multiple steps, starting with the preparation of the 1,4-dioxaspiro[4.4]nonane core. This can be achieved through a furan oxidative spirocyclization reaction, which is a key step in constructing the spiro center . Other important reactions include Sharpless asymmetric dihydroxylation, Weinreb ketone synthesis, and Yamaguchi esterification .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes developed in the laboratory.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
N1-(1,4-dioxaspiro[4
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide exerts its effects depends on its interaction with molecular targets. The spirocyclic structure may allow it to fit into specific binding sites on enzymes or receptors, modulating their activity. The fluoro-methylphenyl group can enhance binding affinity and selectivity, while the oxalamide moiety may participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.4]nonane: This compound shares the spirocyclic core but lacks the additional functional groups present in N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide.
1,6-Dioxaspiro[4.4]nonan-2-one: Another spirocyclic compound with different substituents, used in the synthesis of immunosuppressive agents.
2,7-Diaryl-1,6-dioxaspiro[4.4]nonane: This compound features aryl groups and is used as a chiral precursor in organic synthesis.
Uniqueness
N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is unique due to its combination of a spirocyclic core with both oxalamide and fluoro-methylphenyl groups
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-11-4-5-12(8-14(11)18)20-16(22)15(21)19-9-13-10-23-17(24-13)6-2-3-7-17/h4-5,8,13H,2-3,6-7,9-10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTVFLGQDYOQOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.